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Compound of Interest

Compound Name: N-Tosyl-L-aspartic acid

Cat. No.: B122637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Tosyl-
L-aspartic acid, a key building block in synthetic organic chemistry and drug discovery. Due to

the limited availability of directly published experimental spectra for this specific compound, this

document presents a combination of predicted data from reliable databases and expected

spectroscopic characteristics based on the analysis of its constituent parts: L-aspartic acid and

the p-toluenesulfonyl (tosyl) group.

Introduction
N-Tosyl-L-aspartic acid is a chiral amino acid derivative where the amino group of L-aspartic

acid is protected by a tosyl group. This protection strategy is common in peptide synthesis and

the development of complex molecular architectures. The tosyl group imparts specific chemical

properties and provides a characteristic spectroscopic signature, which is crucial for reaction

monitoring and product characterization. This guide details the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound. For N-Tosyl-L-aspartic acid (Molecular Formula:

C₁₁H₁₃NO₆S), high-resolution mass spectrometry (HRMS) is employed to confirm its identity.
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Data Presentation
The following table summarizes the predicted monoisotopic mass and the mass-to-charge

ratios (m/z) for various adducts of N-Tosyl-L-aspartic acid.[1]

Adduct Predicted m/z

[M+H]⁺ 288.05364

[M+Na]⁺ 310.03558

[M+K]⁺ 326.00952

[M+NH₄]⁺ 305.08018

[M-H]⁻ 286.03908

[M+HCOO]⁻ 332.04456

[M+CH₃COO]⁻ 346.06021

Monoisotopic Mass 287.04636 Da

Data sourced from PubChem.[1]

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)
A general protocol for obtaining HRMS data for a solid sample like N-Tosyl-L-aspartic acid is

as follows:

Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount

(typically < 1 mg) in a suitable solvent such as methanol, acetonitrile, or a mixture thereof,

often with a small percentage of formic acid for positive ion mode or ammonium hydroxide

for negative ion mode to promote ionization.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly

used.
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Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or

through a liquid chromatography (LC) system. The instrument is calibrated using a known

standard to ensure high mass accuracy. Data is acquired in either positive or negative ion

mode over a relevant m/z range (e.g., 100-1000 amu).

Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the

desired adduct (e.g., [M+H]⁺ or [M-H]⁻). The measured m/z value is then compared to the

theoretical value calculated from the molecular formula to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of the atoms within a molecule. Both ¹H (proton) and ¹³C (carbon) NMR are essential for the

characterization of N-Tosyl-L-aspartic acid.

¹H NMR Spectroscopy
The ¹H NMR spectrum of N-Tosyl-L-aspartic acid is expected to show signals corresponding

to the protons of the aspartic acid backbone and the tosyl group. The chemical shifts are

influenced by the electron-withdrawing nature of the tosyl group and the carboxylic acid

functionalities.

The following table outlines the expected chemical shifts (δ) and multiplicities for the protons of

N-Tosyl-L-aspartic acid, typically recorded in a solvent like DMSO-d₆.
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Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

-COOH > 10.0 Broad Singlet 2H

-NH- ~8.0 - 9.0 Doublet 1H

Aromatic (ortho to

SO₂)
~7.7 - 7.8 Doublet 2H

Aromatic (meta to

SO₂)
~7.3 - 7.4 Doublet 2H

α-CH ~4.2 - 4.4 Multiplet 1H

β-CH₂ ~2.6 - 2.8 Multiplet 2H

Tosyl -CH₃ ~2.4 Singlet 3H

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

The carbonyl carbons of the carboxylic acids will appear significantly downfield.

The table below presents the expected chemical shifts for the carbon atoms of N-Tosyl-L-
aspartic acid in a solvent such as DMSO-d₆.
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Carbon Assignment Expected Chemical Shift (δ, ppm)

Carboxylic Acids (-COOH) ~171 - 174

Aromatic (C-SO₂) ~143 - 144

Aromatic (C-CH₃) ~138 - 139

Aromatic (CH, ortho to SO₂) ~129 - 130

Aromatic (CH, meta to SO₂) ~126 - 127

α-CH ~52 - 54

β-CH₂ ~36 - 38

Tosyl -CH₃ ~21

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of N-Tosyl-L-aspartic acid is dissolved in

about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a suitable

base to aid dissolution) in an NMR tube. A small amount of a reference standard, such as

tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition:

¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters

include the spectral width, number of scans, relaxation delay, and acquisition time.

¹³C NMR: A proton-decoupled ¹³C experiment is run. A larger number of scans is typically

required due to the lower natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or

TMS.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Data Presentation: Expected IR Absorption Bands
The IR spectrum of N-Tosyl-L-aspartic acid will exhibit characteristic absorption bands for its

various functional groups.

Functional Group
Expected Absorption
Range (cm⁻¹)

Description of Vibration

O-H (Carboxylic Acid) 2500 - 3300 (broad) Stretching

C-H (Aromatic) 3000 - 3100 Stretching

C-H (Aliphatic) 2850 - 3000 Stretching

C=O (Carboxylic Acid) 1700 - 1740 Stretching

C=C (Aromatic) 1450 - 1600 Stretching

S=O (Sulfonyl) 1330 - 1360 (asymmetric) Stretching

S=O (Sulfonyl) 1150 - 1170 (symmetric) Stretching

C-N 1000 - 1250 Stretching

N-H 3200 - 3300 Stretching

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

Sample Preparation: For a solid sample, the most common method is Attenuated Total

Reflectance (ATR). A small amount of the solid powder is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is

recorded. The sample is then scanned, and the background is automatically subtracted. The
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spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is

analyzed to identify the characteristic absorption bands of the functional groups.

Workflow Visualization
The following diagrams illustrate the general workflows for the synthesis and spectroscopic

characterization of N-Tosyl-L-aspartic acid.
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Caption: Synthetic pathway for N-Tosyl-L-aspartic acid.
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Spectroscopic Analysis

Data Interpretation
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Caption: Spectroscopic characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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